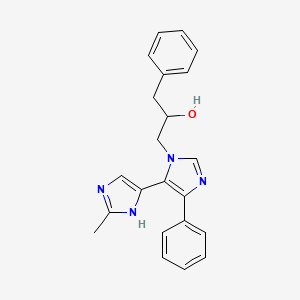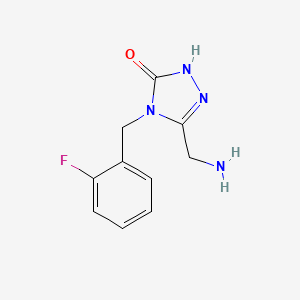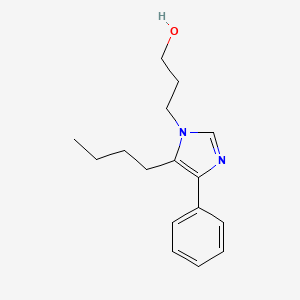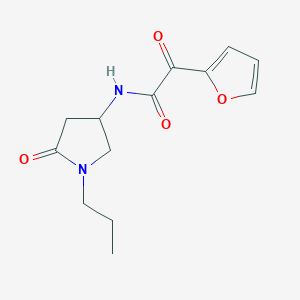![molecular formula C14H22N2O3 B3810201 3-[(2-hydroxy-3-methoxyphenyl)methyl-methylamino]-N-methylbutanamide](/img/structure/B3810201.png)
3-[(2-hydroxy-3-methoxyphenyl)methyl-methylamino]-N-methylbutanamide
Overview
Description
3-[(2-hydroxy-3-methoxyphenyl)methyl-methylamino]-N-methylbutanamide is an organic compound with a complex structure It is characterized by the presence of a hydroxy group, a methoxy group, and a methylamino group attached to a phenyl ring, which is further connected to a butanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-hydroxy-3-methoxyphenyl)methyl-methylamino]-N-methylbutanamide typically involves multiple steps of organic reactions. One common approach is to start with the precursor 2-hydroxy-3-methoxybenzaldehyde, which undergoes a series of reactions including methylation, amination, and amidation to form the final product . The reaction conditions often involve the use of solvents like methanol or ethanol, and catalysts such as palladium or copper to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carried out under controlled temperatures and pressures. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product. Additionally, purification techniques such as crystallization or chromatography are employed to isolate the compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
3-[(2-hydroxy-3-methoxyphenyl)methyl-methylamino]-N-methylbutanamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the butanamide chain can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under mild to moderate temperatures and may require the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction of the carbonyl group can produce an alcohol. Substitution reactions can lead to the formation of various derivatives with different functional groups attached to the phenyl ring .
Scientific Research Applications
3-[(2-hydroxy-3-methoxyphenyl)methyl-methylamino]-N-methylbutanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 3-[(2-hydroxy-3-methoxyphenyl)methyl-methylamino]-N-methylbutanamide involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups on the phenyl ring can participate in hydrogen bonding and other interactions with biological molecules, while the methylamino group can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-methoxyphenol derivatives: These compounds share the methoxyphenol core structure and exhibit similar antioxidant properties.
4-hydroxy-2-quinolones: These compounds have a similar hydroxy group and are known for their pharmaceutical applications.
3-(4-hydroxy-3-methoxyphenyl)propionic acid: This compound has a similar hydroxy and methoxy substitution pattern on the phenyl ring.
Uniqueness
3-[(2-hydroxy-3-methoxyphenyl)methyl-methylamino]-N-methylbutanamide is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its structure allows for multiple types of chemical modifications, making it a versatile compound for research and industrial purposes .
Properties
IUPAC Name |
3-[(2-hydroxy-3-methoxyphenyl)methyl-methylamino]-N-methylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-10(8-13(17)15-2)16(3)9-11-6-5-7-12(19-4)14(11)18/h5-7,10,18H,8-9H2,1-4H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNDOPEDAIAEXNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC)N(C)CC1=C(C(=CC=C1)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-ethylpiperazin-1-yl)-3-[3-[(3-pyrazol-1-ylpropylamino)methyl]phenoxy]propan-2-ol](/img/structure/B3810122.png)
![4-[4-(methylsulfonyl)phenyl]-6-(trifluoromethyl)-1H-benzimidazole](/img/structure/B3810129.png)
![N-[5-(1-methylbutyl)-1,3,4-thiadiazol-2-yl]-2-(1H-1,2,4-triazol-1-yl)benzamide](/img/structure/B3810133.png)
![{1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinyl}(2-fluoro-4-biphenylyl)methanone](/img/structure/B3810137.png)

![N-(3-fluorophenyl)-N-[2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-2-oxoethyl]methanesulfonamide](/img/structure/B3810147.png)
![N-{[1-(cyclohexylacetyl)-3-piperidinyl]methyl}-4-fluorobenzamide](/img/structure/B3810154.png)
![6-phenyl-N-[(1R*,2S*)-2-phenylcyclopropyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B3810156.png)
![2-{1-(cyclohexylmethyl)-4-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-2-piperazinyl}ethanol](/img/structure/B3810171.png)
![[(3S,4S)-3-(5-chloro-3,4-dihydro-1H-isoquinolin-2-yl)-4-hydroxypyrrolidin-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B3810180.png)


![N-(4-{[4-(cyclobutylcarbonyl)-1,4-diazepan-1-yl]methyl}phenyl)acetamide](/img/structure/B3810202.png)
